

Application Note: Investigating Ovarian Cancer Cell Invasion with the C16Y Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant challenge in oncology due to its high mortality rate, which is often attributed to late-stage diagnosis when the disease has already metastasized.[1][2] Cell invasion is a critical step in the metastatic cascade, involving the degradation of the extracellular matrix (ECM) by cancer cells.[2][3] Understanding the molecular mechanisms of ovarian cancer cell invasion and identifying novel inhibitory compounds are paramount for developing effective anti-metastatic therapies.

The C16Y peptide, a derivative of the laminin γ1 chain, has emerged as a promising anticancer agent.[4] It functions by targeting ανβ3 and α5β1 integrins, which are cell surface receptors that play a crucial role in cell adhesion, migration, and invasion.[4][5] By binding to these integrins, C16Y can disrupt the signaling pathways that promote cancer cell invasion and angiogenesis.[5][6] A modified form of the peptide, DEAP-C16Y, has been shown to inhibit tumor cell invasion by decreasing the formation of invadopodia, which are actin-rich protrusions that degrade the ECM.[5][6] This application note provides a detailed protocol for utilizing the C16Y peptide to study and potentially inhibit ovarian cancer cell invasion.

Signaling Pathways in Ovarian Cancer Cell Invasion

The invasion of ovarian cancer cells is a complex process regulated by a network of interconnected signaling pathways. Several of these pathways are known to be influenced by

Methodological & Application





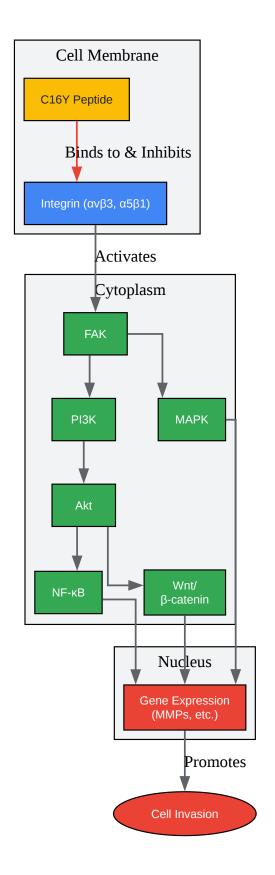
integrin signaling, making them relevant to the mechanism of action of C16Y.

Key signaling pathways implicated in ovarian cancer invasion include:

- PI3K/Akt Pathway: This pathway is frequently hyperactivated in ovarian cancer and plays a central role in cell survival, proliferation, and invasion.[7][8] Activation of this pathway can be triggered by integrin engagement with the ECM.
- MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation and invasion in ovarian cancer.[7][8] Like the PI3K/Akt pathway, it can be activated downstream of integrin signaling.
- NF-κB Pathway: Constitutive activation of the NF-κB pathway is associated with tumor invasion and chemoresistance in ovarian cancer.[9] It regulates the expression of genes involved in inflammation, cell survival, and invasion.
- Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is implicated in increased cell adhesion, migration, and invasion in certain types of ovarian cancer.[1][7]
- Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway has been shown to promote ovarian cancer cell proliferation, mobility, and invasiveness.[10]

The **C16Y** peptide, by targeting integrins, can potentially modulate these downstream signaling pathways, thereby inhibiting the invasive phenotype of ovarian cancer cells.





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Proposed signaling pathway of C16Y in ovarian cancer cell invasion.



Experimental Protocols Matrigel Invasion Assay

The Matrigel invasion assay is a widely used in vitro method to assess the invasive potential of cancer cells.[11][12][13] This protocol has been adapted for studying the effect of the **C16Y** peptide on ovarian cancer cell invasion.

Materials:

- Ovarian cancer cell lines (e.g., SKOV3, OVCAR-3)
- **C16Y** peptide (and a scrambled peptide control)
- Matrigel Basement Membrane Matrix
- Transwell inserts (8 μm pore size) for 24-well plates
- Cell culture medium (e.g., RPMI-1640 or DMEM)
- Fetal Bovine Serum (FBS)
- Bovine Serum Albumin (BSA)
- Calcein AM
- 4% Paraformaldehyde (PFA)
- Crystal Violet stain
- Cotton swabs

Protocol:

- Preparation of Matrigel-Coated Inserts:
 - 1. Thaw Matrigel on ice overnight at 4°C.



- 2. Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free cell culture medium.
- 3. Add 50-100 µl of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
- 4. Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
- Cell Preparation and Seeding:
 - 1. Culture ovarian cancer cells to 70-80% confluency.
 - 2. Harvest the cells using trypsin-EDTA and wash with serum-free medium.
 - 3. Resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^5 cells/ml.
 - 4. Pre-treat the cells with various concentrations of **C16Y** peptide (e.g., 10, 50, 100 μ M) or a scrambled peptide control for 1 hour at 37°C.
- Invasion Assay:
 - 1. Add 500 μ l of cell culture medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
 - 2. Add 200 μ l of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
 - 3. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
- · Quantification of Invaded Cells:
 - 1. After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
 - 2. Fix the invaded cells on the lower surface of the membrane with 4% PFA for 10 minutes.
 - 3. Stain the cells with 0.5% Crystal Violet for 20 minutes.



- 4. Wash the inserts with PBS and allow them to air dry.
- 5. Count the number of invaded cells in at least five random microscopic fields per insert.



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Experimental workflow for the Matrigel invasion assay.

Data Presentation

Quantitative data from the Matrigel invasion assay should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of C16Y Peptide on Ovarian Cancer Cell Invasion

Treatment Group	C16Y Concentration (µM)	Mean Number of Invaded Cells (per field)	Standard Deviation	% Inhibition of Invasion
Control (Untreated)	0	150	± 12	0%
Scrambled Peptide	100	145	± 15	3.3%
C16Y	10	110	± 9	26.7%
C16Y	50	65	± 7	56.7%
C16Y	100	30	± 5	80.0%

Table 2: Statistical Analysis of C16Y-Mediated Inhibition of Invasion



Comparison	p-value	Significance
Control vs. Scrambled Peptide	> 0.05	Not Significant
Control vs. C16Y (10 µM)	< 0.05	Significant
Control vs. C16Y (50 μM)	< 0.01	Highly Significant
Control vs. C16Y (100 μM)	< 0.001	Highly Significant

Conclusion

The **C16Y** peptide represents a promising therapeutic agent for targeting ovarian cancer cell invasion. The protocols and information provided in this application note offer a framework for researchers to investigate the efficacy and mechanism of action of **C16Y** in pre-clinical models of ovarian cancer. By elucidating the impact of **C16Y** on key signaling pathways and invasive processes, these studies can contribute to the development of novel anti-metastatic strategies for this deadly disease.

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References

- 1. Promotion of ovarian cancer cell invasion, migration and colony formation by the miR-21/Wnt/CD44v6 pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. OVARIAN CANCER: INVOLVEMENT OF THE MATRIX METALLOPROTEINASES PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Relevance of Stromal Matrix Metalloproteinase Expression in Ovarian Cancer
 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of the C16Y peptide on nanoparticles is an effective approach to target endothelial and cancer cells via the integrin receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]



- 6. Improvement of Stability and Efficacy of C16Y Therapeutic Peptide via Molecular Self-Assembly into Tumor-Responsive Nanoformulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. 2.7. Ovarian Cancer Cell Invasion Assay [bio-protocol.org]
- 12. Cell invasion assay [bio-protocol.org]
- 13. 2.8. Wound-healing and matrigel invasion assays [bio-protocol.org]
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